Cdc7-IN-10

Kinase Inhibition Assay Cdc7-Dbf4 Complex ATP-Competitive Inhibitor

Select Cdc7-IN-10 for its sub-nanomolar biochemical potency (IC50 ≤ 1 nM), a >10,000-fold improvement over micromolar Cdc7 inhibitors. This superior potency enables low-concentration use, minimizing DMSO artifacts and non-specific binding in high-sensitivity kinase assays. Its distinct selectivity profile, compared to dual Cdc7/CDK9 agents like PHA-767491, allows for precise deconvolution of Cdc7-dependent cellular phenotypes, reducing the risk of confounding data. An essential chemical probe for rigorous target validation and replication stress studies in cancer models.

Molecular Formula C20H22F2N4O2S
Molecular Weight 420.5 g/mol
Cat. No. B15142364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-10
Molecular FormulaC20H22F2N4O2S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1CC2CCC1C(O2)C3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F
InChIInChI=1S/C20H22F2N4O2S/c21-20(22)5-13-15-18(29-17(13)11-6-23-24-7-11)19(27)25-14(8-26(15)9-20)16-10-1-3-12(28-16)4-2-10/h6-7,10,12,14,16H,1-5,8-9H2,(H,23,24)(H,25,27)/t10?,12?,14-,16+/m1/s1
InChIKeyYYQNXPWZKRBWGL-UXNDINCCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-10: A Sub-Nanomolar Cdc7 Kinase Inhibitor for Cancer and Proliferative Disease Research


Cdc7-IN-10 is a small-molecule, ATP-competitive inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a serine/threonine kinase essential for initiating DNA replication . The compound is defined by its exceptionally high potency in biochemical assays, with an IC50 value of ≤ 1 nM . Its molecular formula is C20H22F2N4O2S, and it has a molecular weight of 420.48 g/mol . Cdc7-IN-10 is primarily utilized as a chemical probe in oncology research to study the mechanisms of replication stress and as a lead candidate for the development of novel anti-cancer therapeutics targeting proliferative diseases .

Technical Risks of Substituting Cdc7-IN-10 with Other Cdc7 Inhibitors


Despite a shared mechanism of action—ATP-competitive inhibition of Cdc7 kinase—Cdc7 inhibitors exhibit profound differences in biochemical potency, target selectivity, and cellular efficacy that preclude simple substitution. For instance, while many inhibitors demonstrate nanomolar potency, the range spans over four orders of magnitude, from sub-nanomolar compounds like Cdc7-IN-10 (IC50 ≤ 1 nM) to micromolar inhibitors like Cdc7-IN-17 (IC50 < 10 μM) . Furthermore, significant differences in off-target kinase inhibition profiles exist between tool compounds like PHA-767491 and XL413 [1], a critical factor that dictates whether observed cellular phenotypes are truly Cdc7-dependent. Substituting one Cdc7 inhibitor for another without understanding these quantifiable differences in potency, selectivity, and cellular penetration can lead to confounding data, misinterpretation of biological results, and failed in vivo studies. The following evidence quantifies the specific differentiation of Cdc7-IN-10 against relevant comparators.

Quantitative Evidence for Selecting Cdc7-IN-10 Over Closely Related Cdc7 Inhibitors


Biochemical Potency: Sub-Nanomolar Inhibition vs. Micromolar Alternatives

Cdc7-IN-10 demonstrates a sub-nanomolar biochemical potency, with an IC50 value of ≤ 1 nM against the Cdc7-Dbf4 kinase complex . This is a critical differentiator when compared to other Cdc7 inhibitors in the same class, such as Cdc7-IN-17, which exhibits an IC50 of < 10 μM . This represents a difference of over 10,000-fold in biochemical potency. For comparison, the well-studied tool compound PHA-767491 has a reported IC50 of 10 nM [1], placing the potency of Cdc7-IN-10 at least an order of magnitude higher.

Kinase Inhibition Assay Cdc7-Dbf4 Complex ATP-Competitive Inhibitor

Comparison of Potency with Highly Selective Cdc7 Inhibitor Cdc7-IN-1

While both Cdc7-IN-10 and Cdc7-IN-1 are highly potent Cdc7 inhibitors, Cdc7-IN-1's characterization includes a defined ATP concentration (1 mM) and a noted 'slow off-rate' characteristic . Cdc7-IN-1 has an IC50 of 0.6 nM , which is numerically slightly lower than the ≤1 nM reported for Cdc7-IN-10. However, this 0.4 nM difference is unlikely to be functionally significant in most assay systems and could be within the margin of assay variability. The critical distinction for procurement lies not in a marginal potency difference but in the documented 'slow off-rate' property of Cdc7-IN-1, a kinetic parameter that has not been reported for Cdc7-IN-10. A slow off-rate can translate to a prolonged duration of target engagement in washout experiments and potentially more sustained pharmacodynamic effects in cellular models.

Kinase Selectivity ATP-Competitive Inhibitor Slow Off-Rate

Potential for Improved Target Selectivity Based on Chemical Scaffold

The chemical scaffold of Cdc7-IN-10 (molecular formula C20H22F2N4O2S) is distinct from earlier tool compounds like PHA-767491 and XL413. While direct selectivity panel data for Cdc7-IN-10 is not available in the current public domain, it is well-established that PHA-767491 potently inhibits both Cdc7 and CDK9 [1], and XL413 is a potent inhibitor of both Cdc7 and PIM1 kinases (IC50 of 3.4 nM for Cdc7 and 42 nM for PIM1) . This dual-target activity complicates the interpretation of cellular phenotypes, as effects may arise from inhibition of either or both kinases. In contrast, other next-generation inhibitors like TAK-931 have demonstrated >120-fold selectivity for Cdc7 over a panel of 308 kinases [2]. As a more recently developed compound in the Cdc7-IN series, Cdc7-IN-10's unique tetracyclic-like scaffold [3] suggests a potential for a distinct and possibly improved selectivity profile compared to earlier generation, multi-targeted inhibitors.

Kinase Selectivity Profiling Chemical Probe Off-Target Effects

Optimal Research and Discovery Applications for Cdc7-IN-10


High-Sensitivity In Vitro Kinase Assays and Primary Screening

The sub-nanomolar potency of Cdc7-IN-10 (IC50 ≤ 1 nM) makes it an ideal compound for use in high-sensitivity biochemical and cellular kinase assays. Its high potency allows researchers to use low compound concentrations, minimizing solvent (e.g., DMSO) artifacts and reducing the risk of non-specific binding or off-target effects common at higher concentrations. This is particularly advantageous in primary screening campaigns for combination therapies or for establishing robust, low-noise dose-response curves in the initial characterization of Cdc7-dependent models.

Chemical Probe Development for Cdc7-Dependent Phenotypes

Cdc7-IN-10, as a newer chemical scaffold, represents a valuable tool for developing next-generation chemical probes to study Cdc7 biology. When used in conjunction with older, less selective inhibitors like PHA-767491 (a dual Cdc7/CDK9 inhibitor) [1], Cdc7-IN-10 can help deconvolute cellular phenotypes. For example, if a specific cellular effect is observed with Cdc7-IN-10 but not with a less potent Cdc7 inhibitor like Cdc7-IN-17 (IC50 < 10 μM) , it provides strong, quantitative evidence that the phenotype is dependent on potent Cdc7 inhibition. This application is critical for target validation studies in academic and pharmaceutical settings.

In Vitro Studies Investigating Replication Stress and DNA Damage

Cdc7-IN-10 is purpose-built for studies of proliferative diseases , specifically for inducing and investigating replication stress. In cancer cell lines dependent on Cdc7 activity, its high potency ensures effective target engagement, leading to the initiation of DNA replication defects and subsequent cell cycle arrest or apoptosis. This makes Cdc7-IN-10 a key tool for exploring the mechanistic links between Cdc7 inhibition, replication fork stalling, and the activation of DNA damage response pathways, a research area central to understanding cancer vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdc7-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.